molecular formula C22H37NO2Si B13445870 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol

1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol

Cat. No.: B13445870
M. Wt: 375.6 g/mol
InChI Key: FLUNAMWTEPIREW-UHFFFAOYSA-N
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Description

1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is a complex organic compound that features a cyclohexanol core with a substituted isoquinoline moiety. This compound is notable for its unique structural attributes, which include a tert-butyl dimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group is significant in organic synthesis, as it provides stability and protection to reactive hydroxyl groups during various chemical reactions.

Preparation Methods

The synthesis of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves multiple steps, typically starting with the preparation of the isoquinoline derivative. The process includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Introduction of the TBDMS Group: The hydroxyl group on the isoquinoline derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Coupling with Cyclohexanol: The protected isoquinoline derivative is then coupled with cyclohexanol under suitable conditions to form the final product.

Chemical Reactions Analysis

1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (pyridinium chlorochromate) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.

    Deprotection: The TBDMS group can be removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) to yield the free hydroxyl compound.

Scientific Research Applications

1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the compound to interact with enzymes or receptors without premature degradation. The isoquinoline moiety can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar compounds include other silyl-protected isoquinoline derivatives and cyclohexanol derivatives. Compared to these compounds, 1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol is unique due to its specific combination of a cyclohexanol core and a silyl-protected isoquinoline moiety. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.

Similar Compounds

  • 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
  • 1,4-Bis(dimethylsilyl)benzene
  • 2-(Dimethylsilyl)pyridine

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H37NO2Si

Molecular Weight

375.6 g/mol

IUPAC Name

1-[7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]cyclohexan-1-ol

InChI

InChI=1S/C22H37NO2Si/c1-21(2,3)26(5,6)25-18-10-11-19-17(14-18)15-23(4)16-20(19)22(24)12-8-7-9-13-22/h10-11,14,20,24H,7-9,12-13,15-16H2,1-6H3

InChI Key

FLUNAMWTEPIREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CN(C2)C)C3(CCCCC3)O

Origin of Product

United States

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